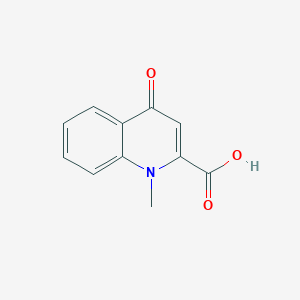
1-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.197. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (often referred to as 1-Methylquinoline-2-carboxylic acid) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antiviral, and anticancer activities, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure is characterized by a fused quinoline ring system, which is crucial for its biological activity. The molecular formula is C10H9N1O3, and it possesses a carboxylic acid group that enhances its reactivity and interaction with biological targets.
1. Antimicrobial Activity
Research has shown that this compound exhibits notable antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness particularly against Gram-positive bacteria. The mechanism of action is believed to involve the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 32 µg/mL |
2. Antiviral Activity
In vitro studies have indicated that this compound may act as a potent inhibitor of viral replication. Specifically, it has shown promise against Hepatitis B Virus (HBV). Molecular docking studies suggest that it binds effectively to viral proteins, potentially disrupting their function.
Case Study: Hepatitis B Virus Inhibition
A study conducted by researchers demonstrated that derivatives of this compound exhibited significant inhibition of HBV replication at concentrations as low as 10 µM. The experimental setup involved both molecular docking simulations and in vitro assays confirming the antiviral activity .
3. Anticancer Activity
The quinoline scaffold is renowned for its anticancer potential. Research indicates that this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 2: Anticancer Activity Overview
| Cancer Type | IC50 Value (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| Breast Cancer | 15 | Apoptosis induction | |
| Lung Cancer | 20 | Cell cycle arrest | |
| Colon Cancer | 12 | Inhibition of cell growth |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It inhibits key enzymes involved in DNA replication in bacteria and viruses.
- Cell Cycle Disruption : It induces cell cycle arrest in cancer cells, preventing proliferation.
- Apoptotic Pathways : The compound triggers apoptotic pathways leading to programmed cell death in malignant cells.
特性
IUPAC Name |
1-methyl-4-oxoquinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-12-8-5-3-2-4-7(8)10(13)6-9(12)11(14)15/h2-6H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNNIRHFSWTOJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C=C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35975-54-3 |
Source


|
| Record name | 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














